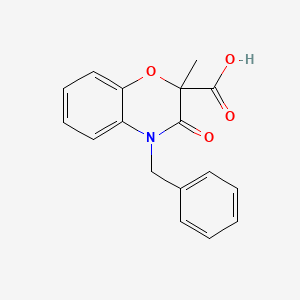

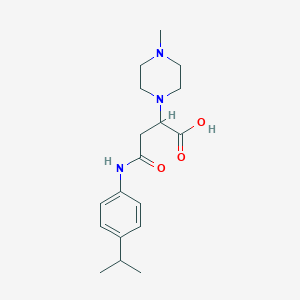

4-benzyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-benzyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid” is a type of benzoxazine . Benzoxazines are a class of heterocyclic compounds containing a benzene ring fused to an oxazine ring . They have been the subject of numerous studies due to their wide range of biological activities .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a benzoxazine core, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom . The “4-benzyl” indicates a benzyl group attached to the 4-position of the benzoxazine ring, and the “2-methyl” indicates a methyl group attached to the 2-position of the ring . The “3-oxo” indicates a carbonyl group (=O) at the 3-position, and the “2-carboxylic acid” indicates a carboxylic acid group (-COOH) at the 2-position .Applications De Recherche Scientifique

Synthesis and Characterization Benzoxazine derivatives, including those similar to the specified compound, have been synthesized through various methods, demonstrating their versatility and adaptability in chemical synthesis. For instance, the synthesis of 3,4-dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids involves the condensation of salicylamide with aldehydes and ketones, leading to both benzoxazine structures and isoindolobenzoxazine structures depending on the aromatic aldehydes and ketones used (Fitton & Ward, 1971)[https://consensus.app/papers/34dihydro4oxo2h13benzoxazinecarboxylic-acids-fitton/d7ad65f311e1565795818943e26c88cc/?utm_source=chatgpt].

Biological and Chemical Properties Benzoxazines have been extensively studied for their secondary metabolites, particularly in relation to their defense mechanisms in plants against pests and diseases. Hydroxamic acids derived from 4-hydroxy-1,4-benzoxazin-3-ones, for instance, play a significant role in the defense of cereals against insects, fungi, and bacteria (Niemeyer, 1988)[https://consensus.app/papers/hydroxamic-acids-4hydroxy14benzoxazin3ones-defence-niemeyer/7b797c7170eb5217a623e8ba4ce6b5b1/?utm_source=chatgpt]. This illustrates the potential of benzoxazine derivatives in developing bioactive compounds for agricultural use.

Applications in Material Science The reactivity and polymerization behavior of benzoxazine-based phenolic resins, using carboxylic acids and phenols as catalysts, have been analyzed to explore their applications in material science, particularly in developing new polymers with desirable thermal and mechanical properties (Dunkers & Ishida, 1999)[https://consensus.app/papers/reaction-benzoxazinebased-resins-acids-phenols-dunkers/86f0e9d0cc755bc6887ed7aa1ff6aff5/?utm_source=chatgpt]. Such studies are crucial for advancing the development of high-performance materials for various industrial applications.

Potential Antioxidant and Anticorrosive Agents Research has also been conducted on the potential of benzoxazinone derivatives as antioxidant and anticorrosive additives for motor oils, showcasing their ability to decompose alkyl peroxide radicals and act as corrosion inhibitors (Hassan et al., 2011)[https://consensus.app/papers/synthesis-novel-antioxidant-additives-gasoline-motor-hassan/2910f80313e951969b9c0ca8bc2de5bc/?utm_source=chatgpt]. This suggests the possibility of using benzoxazine derivatives in enhancing the durability and efficiency of automotive components.

Orientations Futures

Benzoxazines are a promising class of compounds with potential applications in various fields, including medicinal chemistry . Future research could focus on exploring the biological activities of “4-benzyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid” and developing efficient methods for its synthesis .

Propriétés

IUPAC Name |

4-benzyl-2-methyl-3-oxo-1,4-benzoxazine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c1-17(16(20)21)15(19)18(11-12-7-3-2-4-8-12)13-9-5-6-10-14(13)22-17/h2-10H,11H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDKTBGQIJJFGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C2=CC=CC=C2O1)CC3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2977283.png)

![tert-Butyl 3-((benzo[d]oxazol-2-ylamino)methyl)piperidine-1-carboxylate](/img/structure/B2977284.png)

![2-[(3R,4S)-4-Hydroxy-1-methylpyrrolidin-3-yl]acetic acid;hydrochloride](/img/structure/B2977290.png)

![N-Phenyl-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2977296.png)

![1-(3,4-dimethylphenyl)-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2977297.png)

![1-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2977299.png)

![2-{2-[4-(2-fluorophenyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2977301.png)

![N-(4-butylphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2977304.png)